molecular formula C10H14O2 B1360133 2-(4-Ethoxyphenyl)ethanol CAS No. 22545-15-9

2-(4-Ethoxyphenyl)ethanol

Cat. No. B1360133
CAS RN: 22545-15-9
M. Wt: 166.22 g/mol
InChI Key: CNMVSNTVPZWQMI-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)ethanol is used as a pharmaceutical intermediate12. It is part of the Alfa Aesar product portfolio1.



Synthesis Analysis

While specific synthesis methods for 2-(4-Ethoxyphenyl)ethanol are not readily available, it is known to be used as a pharmaceutical intermediate12.



Molecular Structure Analysis

The molecular formula of 2-(4-Ethoxyphenyl)ethanol is C10H14O22. The molecular weight is 166.2222.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(4-Ethoxyphenyl)ethanol are not readily available in the search results. However, it is used as a pharmaceutical intermediate12.



Physical And Chemical Properties Analysis

2-(4-Ethoxyphenyl)ethanol is soluble in water1. It is stable under normal temperatures and pressures1.


Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application: “2-(4-Ethoxyphenyl)ethanol” is primarily used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of active pharmaceutical ingredients, which are then used to produce the final product .
    • Results: The outcome of using “2-(4-Ethoxyphenyl)ethanol” as an intermediate would be the synthesis of a specific pharmaceutical compound. The effectiveness of this process would be measured in terms of yield, purity, and the properties of the final product .
  • Internal Standard in Fluorous Biphasic Catalysis Reaction

    • Application: “2-(4-Methoxyphenyl)ethanol”, a related compound, is used as an internal standard in the fluorous biphasic catalysis reaction .
    • Method: In this application, “2-(4-Methoxyphenyl)ethanol” is used as a reference compound in the reaction. The reaction progress and the efficiency of the catalyst can be monitored by comparing the reaction of the target compounds with that of the internal standard .
    • Results: The use of an internal standard helps to improve the accuracy and reliability of the reaction monitoring, leading to more consistent and reliable results .

Safety And Hazards

2-(4-Ethoxyphenyl)ethanol should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place1. It should be kept away from oxidizing agents1. The safety data sheet indicates that it does not contain any substances which at their given concentration are considered to be hazardous to health3.


Future Directions

As a pharmaceutical intermediate, 2-(4-Ethoxyphenyl)ethanol has potential applications in the synthesis of various pharmaceutical compounds12. However, specific future directions are not readily available in the search results.


Relevant Papers
Unfortunately, specific papers directly related to 2-(4-Ethoxyphenyl)ethanol were not found in the search results. However, there are papers discussing the synthesis and biological potential of related compounds45.


properties

IUPAC Name

2-(4-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVSNTVPZWQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177078
Record name p-Ethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)ethanol

CAS RN

22545-15-9
Record name 4-Ethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22545-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethoxyphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22545-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Ethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZQ WEI - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents from the whole plant of Incarvillea delavayi. Methods: The whole plant of I. delavayi was extracted by 90% ethanol. Various …
Number of citations: 0 pesquisa.bvsalud.org

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